1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H |
InChI Key |
SHUWQFLKYAKUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound features a benzimidazole ring fused with a phenylpropene moiety. This structural configuration is crucial for its biological activity, as it allows for various interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. The compound this compound has shown promising results in inhibiting the growth of various cancer cell lines:
- In vitro Studies : A study involving the NCI 60 cell panel demonstrated that this compound exhibits significant antitumor activity, with selectivity ratios indicating its potential effectiveness against different tumor types. Specifically, compound 3f (a derivative) displayed good antitumor activity with GI50 values ranging from 0.79 to 1.53 across nine tumor subpanels .
| Compound | Cell Line | GI50 (µM) | TGI (µM) | Selectivity Ratio |
|---|---|---|---|---|
| 3f | Various | 0.79 - 1.53 | 0.47 - 1.69 | Varies |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Antibacterial Effects : In vitro tests revealed effective antibacterial activity against several Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 4 |
Antitubercular Activity
Research has indicated that benzimidazole derivatives exhibit significant antitubercular activity. For instance, studies showed that certain derivatives could inhibit the growth of Mycobacterium tuberculosis at low concentrations .
The mechanisms through which this compound exerts its biological effects often involve:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and changes in gene expression related to apoptosis .
Study on Chronic Myeloid Leukemia (CML)
A recent study explored the effects of benzimidazole derivatives on K562S and K562R cell lines (both imatinib-sensitive and resistant). The results indicated that these compounds could induce cytotoxicity and apoptosis in resistant cells, suggesting their potential as therapeutic agents for overcoming drug resistance in CML .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzimidazole derivatives against several bacterial strains. The results demonstrated that certain derivatives exhibited minimal inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, compounds with longer alkyl chains showed enhanced activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing antibacterial efficacy .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2g | S. aureus | 4 |
| 2g | MRSA | 4 |
| 1b | Candida albicans | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies, with promising results indicating that this compound can inhibit cancer cell proliferation effectively.
Antifungal Activity
In addition to its antibacterial and anticancer properties, this compound also exhibits antifungal activity. Studies have shown that certain derivatives possess significant antifungal effects against strains such as Candida albicans and Aspergillus niger.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one are compared below with analogous chalcones and benzimidazole derivatives. Key differences in substituents, electronic effects, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Key Observations :
Conversely, electron-donating groups (e.g., OCH₃ in ) increase electron density, enhancing reactivity in Michael additions . Fluorine substituents () improve metabolic stability and hydrophobic interactions, making such analogs promising for drug design .
Biological Activity Modulation :
- The benzimidazole moiety in the target compound facilitates interactions with biomolecular targets (e.g., DNA topoisomerases) via hydrogen bonding and aromatic stacking .
- Replacement of benzimidazole with indole () retains planar aromaticity but alters hydrogen-bonding capacity, affecting antimalarial activity .
Synthetic Accessibility :
- Chalcones are typically synthesized via Claisen-Schmidt condensation. The target compound’s benzimidazole derivative requires 2-acetylbenzimidazole as a precursor, which adds synthetic complexity compared to simpler chalcones .
Computational Insights :
- DFT studies on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one () reveal high electrophilicity (ω = 4.25 eV), suggesting similar reactivity trends in the benzimidazole analog .
Preparation Methods
Cyclization of o-Phenylenediamine with Lactic Acid
The synthesis begins with the cyclization of o-phenylenediamine (1 ) and lactic acid (2 ) under acidic conditions. As reported by, refluxing equimolar quantities of 1 and 2 in 4.0 N hydrochloric acid for 16 hours yields 1-(1H-benzoimidazol-2-yl)ethan-1-ol (3 ) in 95% yield. The reaction proceeds via nucleophilic attack of the amine on the carboxylic acid, followed by dehydration to form the benzimidazole ring.
Reaction Conditions:
Oxidation to 2-Acetylbenzimidazole
The secondary alcohol (3 ) is oxidized to 2-acetylbenzimidazole (4 ) using potassium permanganate (KMnO₄) adsorbed on aluminum oxide (Al₂O₃). Grinding 3 with KMnO₄ (2.5 equiv) and Al₂O₃ for 10 minutes, followed by extraction with acetone and purification via column chromatography, affords 4 in 72% yield. This solid-phase oxidation minimizes side reactions and enhances selectivity for the ketone product.
Spectral Validation:
Claisen-Schmidt Condensation: Formation of the Chalcone Backbone
Base-Catalyzed Condensation with Benzaldehyde
The chalcone derivative is synthesized via Claisen-Schmidt condensation between 2-acetylbenzimidazole (4 ) and benzaldehyde (5 ) under alkaline conditions. Aqueous potassium hydroxide (40%) in ethanol facilitates the deprotonation of 4 , enabling nucleophilic attack on the aldehyde carbonyl.
Reaction Mechanism:
Variations in Reaction Conditions
Recent studies have explored alternative bases and solvents to improve efficiency:
| Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| KOH (40%) | Ethanol | 10 | 88 | |
| NaOH (75 mmol) | Ethanol | 5 | 86 | |
| K₂CO₃ | Acetonitrile | 24 | 82 |
Prolonged reaction times in acetonitrile (24 hours) reduce yields due to retro-aldol side reactions. Ethanol remains the optimal solvent for its ability to solubilize both aromatic aldehydes and the benzimidazole precursor.
Structural Elucidation and Characterization
Spectroscopic Analysis
The chalcone derivative exhibits distinct spectral features confirming its structure:
¹H-NMR (Acetone-d₆):
-
δ 7.37–7.68 (m, 9H, Ar-H and CH=CH)
-
δ 7.96 (d, J = 15.5 Hz, 1H, α-H)
-
δ 8.21 (d, J = 15.5 Hz, 1H, β-H)
N-Alkylation of the Benzimidazole Nitrogen
Post-condensation alkylation with benzyl chloride or allyl bromide introduces substituents at the N1 position of the benzimidazole ring. For example, refluxing the chalcone with benzyl chloride (1.2 equiv) and K₂CO₃ in acetonitrile yields N-benzyl derivatives in 82–89% yield.
Applications:
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Q. What protocols ensure reproducibility in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
